REACTION_CXSMILES
|
[CH3:1][NH:2][C:3](SC)=[CH:4][N+:5]([O-:7])=[O:6].[CH3:10][N:11]([CH2:13][C:14]1[O:18][C:17]([CH2:19][S:20][CH2:21][CH2:22][NH2:23])=[CH:16][CH:15]=1)[CH3:12].CC(C)CC(=O)C>O>[CH3:12][N:11]([CH2:13][C:14]1[O:18][C:17]([CH2:19][S:20][CH2:21][CH2:22][NH:23][C:3]([NH:2][CH3:1])=[CH:4][N+:5]([O-:7])=[O:6])=[CH:16][CH:15]=1)[CH3:10]
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Name
|
|
Quantity
|
230 g
|
Type
|
reactant
|
Smiles
|
CNC(=C[N+](=O)[O-])SC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
321 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCN
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Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
CC(CC(C)=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 45°-50°
|
Type
|
TEMPERATURE
|
Details
|
The solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1/2 hr
|
Duration
|
0.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 70°
|
Type
|
CUSTOM
|
Details
|
The water was removed by azeotropic distillation under reduced pressure (260 torr)
|
Type
|
ADDITION
|
Details
|
the resultant solution treated with charcoal (10 g) at 50°
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
cooled to 10°
|
Type
|
FILTRATION
|
Details
|
N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (380 g) was filtered off
|
Type
|
CUSTOM
|
Details
|
dried m.p. 69°-70°
|
Name
|
|
Type
|
|
Smiles
|
CN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |